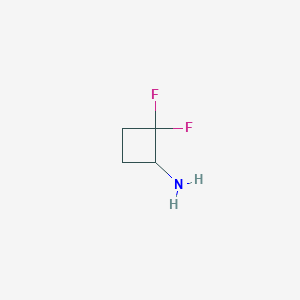
2,2-Difluorocyclobutan-1-amine
描述
2,2-Difluorocyclobutan-1-amine (DFCA) is a cyclic amine that has been gaining attention in scientific research due to its unique chemical properties and potential applications. DFCA is a four-membered ring compound that contains two fluorine atoms and an amino group. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
科学研究应用
2,2-Difluorocyclobutan-1-amine has been used in various scientific research applications, including drug discovery, chemical biology, and materials science. 2,2-Difluorocyclobutan-1-amine has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. 2,2-Difluorocyclobutan-1-amine has also been used as a building block for the synthesis of novel compounds with potential biological activity. In addition, 2,2-Difluorocyclobutan-1-amine has been used in the preparation of polymers and other materials with unique properties.
作用机制
2,2-Difluorocyclobutan-1-amine inhibits the activity of HDACs by binding to the active site of the enzyme and preventing the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which is associated with changes in gene expression. 2,2-Difluorocyclobutan-1-amine has also been shown to inhibit the activity of other enzymes, such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression through the removal of methyl groups from histone proteins.
Biochemical and Physiological Effects:
2,2-Difluorocyclobutan-1-amine has been shown to have various biochemical and physiological effects, including changes in gene expression, cell growth, and differentiation. 2,2-Difluorocyclobutan-1-amine has been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression. 2,2-Difluorocyclobutan-1-amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,2-Difluorocyclobutan-1-amine has been shown to promote the differentiation of stem cells into specific cell types.
实验室实验的优点和局限性
2,2-Difluorocyclobutan-1-amine has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. 2,2-Difluorocyclobutan-1-amine is also relatively easy to synthesize and can be modified to produce analogs with different properties. However, 2,2-Difluorocyclobutan-1-amine has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
未来方向
Future research on 2,2-Difluorocyclobutan-1-amine could focus on the development of novel compounds based on its structure, the optimization of its pharmacokinetic properties, and the evaluation of its potential therapeutic applications. 2,2-Difluorocyclobutan-1-amine could also be used as a tool for studying the role of HDACs and other enzymes in gene expression and cell differentiation. In addition, 2,2-Difluorocyclobutan-1-amine could be used in the development of new materials with unique properties.
属性
IUPAC Name |
2,2-difluorocyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)2-1-3(4)7/h3H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMTZCOQFSWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)
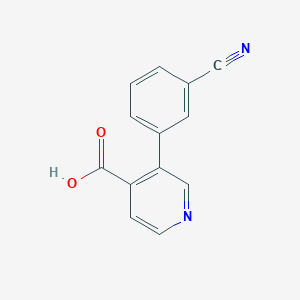


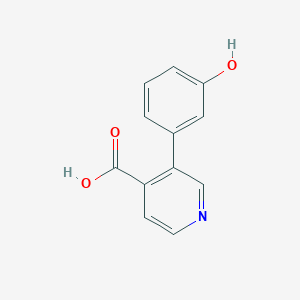
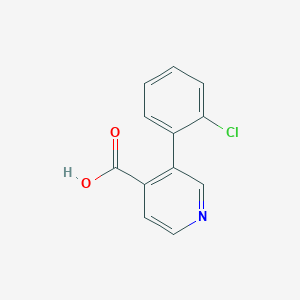
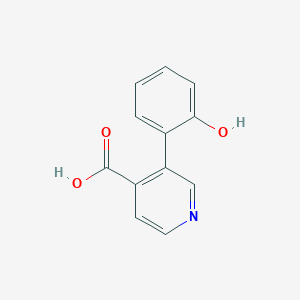
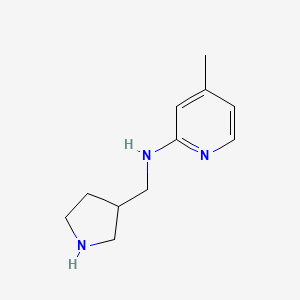
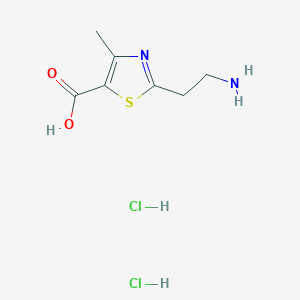
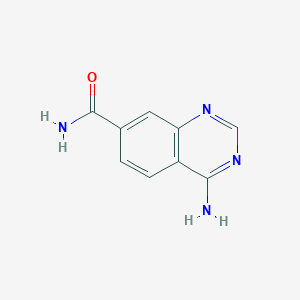

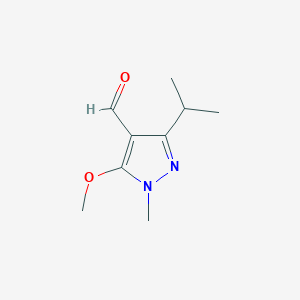
![2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride](/img/structure/B3226906.png)
